9-((2-乙酰氧基乙氧基)甲基)-2-氨基-6-氯嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

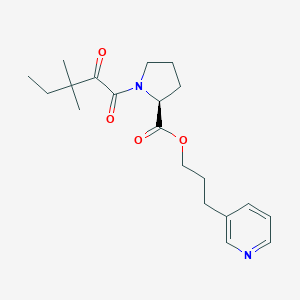

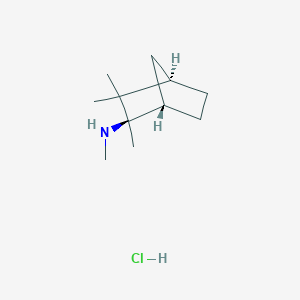

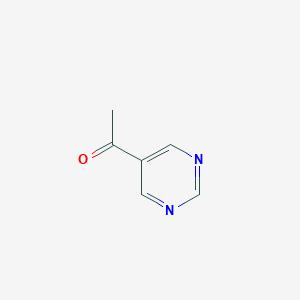

“9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is a chemical compound with the molecular formula C10H13N5O4 . It is related to Acyclovir, a medication used to treat viral infections .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with guanine, which is heated with hexamethyldisilazane and ammonium sulfate. After 18 hours of heating, a solution is formed indicating the completion of silylation. To this solution, 2-oxa-1,4-butanediol diacetate and trimethylsilyl triftriflate are added. The mixture is then heated to 130° C for a period of 4.5 hours. After cooling the solution to 50° C, water dissolved in acetone is added. The mixture is heated to reflux and a precipitate is formed immediately. The solid is collected by filtration to yield the final product .Molecular Structure Analysis

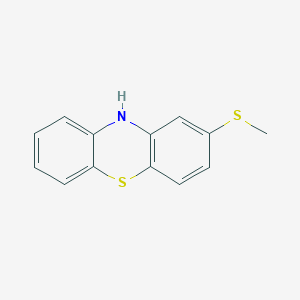

The molecular structure of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” can be represented by the InChI string: InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . The Canonical SMILES representation is: CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” include silylation, acetylation, and precipitation .Physical And Chemical Properties Analysis

The molecular weight of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is 267.24 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用

非环核苷类似物的合成

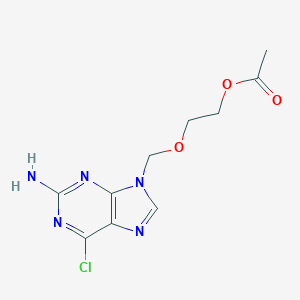

罗宾斯和哈特菲尔德(1982 年)通过用(2-乙酰氧基乙氧基)甲基溴处理各种嘧啶和氯嘌呤,展示了 N-[(2-羟基乙氧基)甲基]杂环的合成,包括 9-((2-乙酰氧基乙氧基)甲基)-2-氨基-6-氯嘌呤。这些化合物以高产率获得,在抗病毒治疗中作为有效药剂的非环核苷类似物的合成中具有重要意义 (Robins & Hatfield, 1982).

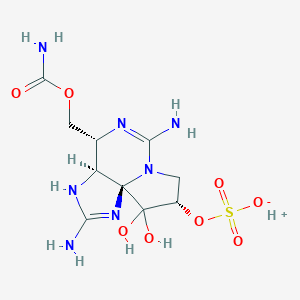

黄嘌呤氧化酶的荧光底物

Kuśmierek 等人(1987 年)对 2-氨基-6-氯嘌呤进行了极谱分析,并证明其还原为 2-氨基嘌呤。他们表明,2-氨基嘌呤的钠盐与(2-乙酰氧基乙氧基)甲基氯的缩合产生异构化合物,其中包括 6-脱氧阿昔洛韦。该化合物是阿昔洛韦的前药,被认为是黄嘌呤氧化酶的方便的荧光底物,为研究该酶提供了一种新方法 (Kuśmierek et al., 1987).

互变异构和烷基化研究

罗根和根德森(2008 年)合成了 N-甲氧基-9-甲基-9H-嘌呤-6-胺并检查了它们的互变异构。他们观察到氨基/亚氨基互变异构比率的变化,并使用核磁共振方法鉴定了互变异构。用溴苄处理这些化合物会产生 N-7-和 N-6-苄基化化合物的混合物,从而深入了解嘌呤衍生物的互变异构和烷基化机制 (Roggen & Gundersen, 2008).

抗病毒活性研究

哈登等人(1987 年)探索了 9-取代嘌呤的抗病毒活性,包括从 2-氨基-6-氯嘌呤合成的鸟嘌呤衍生物 9-[4-羟基-3-(羟甲基)丁-1-基]鸟嘌呤。他们发现对细胞培养中的单纯疱疹病毒 1 型和 2 型具有显着的活性,突出了这些化合物在抗病毒治疗中的潜力 (Harnden et al., 1987).

安全和危害

According to the Safety Data Sheets, this compound is suspected of causing genetic defects (H341). Precautionary measures include obtaining, reading, and following all safety instructions before use, wearing protective equipment, and storing the substance in a locked up place . In case of exposure or concern, medical advice should be sought .

属性

IUPAC Name |

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEGIEVTUAVTJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231355 |

Source

|

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

CAS RN |

81777-48-2 |

Source

|

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)